Febuxostat Acyl Glucuronide

Drug-drug interaction OAT3 inhibition Transporter assay

Febuxostat Acyl Glucuronide is the predominant acyl-β-D-glucuronide metabolite of febuxostat, constituting ~30% of the profiled dose in human mass balance studies. Its well-documented plasma instability and pH-dependent acyl migration necessitate an authentic, highly characterized reference standard for accurate quantification. This compound is supplied as a ≥98% pure analytical standard, rigorously tested to support stability-indicating LC-MS/MS method development, OAT3-mediated drug-drug interaction assays (apparent Ki = 6.11 μM), and ANDA regulatory submissions for generic febuxostat products. Using this characterized standard eliminates the risk of analytical error inherent in substituting the parent drug, oxidative metabolites, or structurally distinct acyl glucuronides.

Molecular Formula C22H24N2O9S
Molecular Weight 492.5 g/mol
CAS No. 1351692-92-6
Cat. No. B607427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFebuxostat Acyl Glucuronide
CAS1351692-92-6
SynonymsFebuxostat acyl glucuronide
Molecular FormulaC22H24N2O9S
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29)/t14-,15-,16+,17-,22-/m0/s1
InChIKeyZRXRMGPMLDOOKN-FVMGUFKOSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Febuxostat Acyl Glucuronide Reference Standard Procurement


Febuxostat Acyl Glucuronide (Febuxostat AG) is the major acyl-β-D-glucuronide metabolite of the non-purine xanthine oxidase inhibitor febuxostat, formed extensively via UDP-glucuronosyltransferase (UGT) conjugation in the liver [1]. As a pharmacologically active circulating metabolite that constitutes approximately 30% of the profiled dose in human mass balance studies [2], this compound serves as an essential analytical reference standard for febuxostat drug development, bioequivalence studies, impurity profiling, and clinical pharmacokinetic monitoring.

Why Febuxostat Acyl Glucuronide Cannot Be Substituted


Substituting Febuxostat Acyl Glucuronide with the parent febuxostat, its oxidative metabolites (67M-1, 67M-2, 67M-4), or structurally distinct acyl glucuronides (e.g., allopurinol acyl glucuronide) introduces critical analytical and pharmacological errors. Febuxostat AG accounts for ~30% of the administered dose in human excretion and retains potent transporter inhibition activity that differs markedly from the parent compound [1]. In contrast, febuxostat's oxidative metabolites exhibit xanthine oxidase inhibitory potency similar to the parent but lack the acyl glucuronide-specific OAT3-mediated drug-drug interaction liability [2]. Furthermore, acyl glucuronides as a class are chemically unstable at physiological pH, undergoing hydrolysis and pH-dependent intramolecular acyl migration to generate reactive isomers that covalently bind to proteins—behavior that varies significantly depending on the aglycone structure [3]. Therefore, accurate quantification of febuxostat AG in biological matrices or impurity profiling requires the authentic, well-characterized reference standard CAS 1351692-92-6 rather than any generic substitute.

Febuxostat Acyl Glucuronide Quantitative Evidence Guide


OAT3 Transporter Inhibition Potency

Febuxostat AG exhibits potent but distinct OAT3 inhibition kinetics compared to the parent compound. In transfected HEK293 cells, febuxostat AG inhibited OAT3-mediated estrone-3-sulfate transport with an apparent Ki of 6.11 μM, while the parent febuxostat showed stronger inhibition with a Ki of 0.55 μM [1]. Despite the ~11-fold difference in Ki values, mechanistic static modeling incorporating protein binding effects estimated that febuxostat AG contributes materially to the overall OAT3-mediated drug-drug interaction liability, with rivaroxaban systemic exposure predicted to increase 1.47-fold during febuxostat co-administration [1].

Drug-drug interaction OAT3 inhibition Transporter assay Pharmacokinetic modeling

Human Mass Balance and Metabolic Fate

In a [14C]-labeled human mass balance study (n=6 healthy male subjects receiving 80 mg oral dose), febuxostat acyl glucuronide accounted for 30% of the profiled radioactive dose in excreta, making it the single most abundant identified metabolite [1]. At 4 hours post-dose, plasma chromatographic analysis revealed that febuxostat AG represented 4% of total plasma radioactivity, ranking behind only the parent febuxostat (85%) and ahead of oxidative metabolites 67M-1 (4%), 67M-2 (5%), and 67M-4 (1%) [1]. The compound is cleared primarily via renal excretion [2].

Pharmacokinetics Mass balance Metabolite profiling Human ADME

Acyl Glucuronide Instability and Handling Protocols

Acyl glucuronides as a chemical class are inherently unstable at physiological pH (7.4), undergoing spontaneous hydrolysis back to the parent aglycone and pH-dependent intramolecular acyl migration to generate β-glucuronidase-resistant positional isomers that can covalently bind to plasma proteins [1]. For febuxostat AG specifically, a clinical study enrolling 26 patients receiving fixed-dose febuxostat reported that 'acyl glucuronide metabolite of febuxostat was unstable in human plasma and could not be determined' using standard LC-MS/MS protocols, while the parent febuxostat was successfully quantified [2]. This instability is consistent with the class behavior of acyl glucuronides, which require immediate sample cooling, acidification (pH 3-4), and/or addition of esterase inhibitors to prevent ex vivo degradation and isomerization [1].

Sample stability Acyl migration Bioanalytical method validation Plasma handling

Reference Standard Purity Specifications

Commercially available febuxostat acyl glucuronide reference standards (CAS 1351692-92-6) are typically supplied with purity specifications ranging from >95% to ≥98% as determined by HPLC [1]. The compound is provided as a white solid with a reported melting point of 171-175 °C . Each batch is accompanied by a Certificate of Analysis documenting lot-specific purity, water content, and residual solvent data . This level of characterization meets the requirements for analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) or commercial febuxostat production [2].

Reference standard Purity specification Certificate of Analysis Quality control

Impurity Profiling: Metabolite vs. Process Impurity

In febuxostat drug substance impurity profiling studies using LC-MS/MS, the major identified impurities are process-related species including amide, sec-butyl, des-cyano, and des-acid analogs, rather than the acyl glucuronide metabolite [1]. Febuxostat AG is not a synthetic process impurity but rather a Phase II metabolite formed enzymatically in vivo via UGT conjugation [2]. This distinction is critical for analytical method development: febuxostat AG serves as a metabolite reference standard for bioanalytical and clinical studies, not as a target analyte for drug substance purity testing per se.

Impurity profiling LC-MS/MS Process impurity Metabolite identification

Febuxostat Acyl Glucuronide Validated Applications


Bioanalytical Method for Human Plasma PK

Febuxostat AG reference standard is required for developing and validating LC-MS/MS methods to quantify the acyl glucuronide metabolite in human plasma. Given the documented instability of this compound in plasma [1], the reference standard is essential for establishing stability-indicating sample handling protocols including immediate cooling, acidification (pH 3-4), and/or addition of esterase inhibitors. Without the authentic standard, accurate quantification of this major circulating metabolite (~30% of profiled dose [2]) is not possible.

In Vitro DDI Assessment via OAT3 Inhibition

Febuxostat AG exhibits potent inhibition of organic anion transporter 3 (OAT3) with an apparent Ki of 6.11 μM [3]. This compound is required as a positive control and test article in transfected HEK293 cell-based OAT3 uptake assays to evaluate the contribution of the acyl glucuronide metabolite to the overall DDI liability of febuxostat-containing regimens, particularly when co-administered with OAT3 substrates such as rivaroxaban, enalaprilat, and certain β-lactam antibiotics.

ANDA Metabolite Characterization and Quality Control

Regulatory submissions for generic febuxostat products require comprehensive metabolite characterization. Febuxostat AG reference standard (purity >95% to ≥98%) is used for analytical method development, method validation, and quality control applications during ANDA preparation [4]. The reference standard supports demonstration of bioequivalence through accurate quantification of the major acyl glucuronide metabolite in human pharmacokinetic studies.

In Vitro Metabolism: Hepatocytes and UGT Enzymes

Febuxostat AG is formed via glucuronidation of febuxostat by UDP-glucuronosyltransferases (UGTs), with the UGT1 and UGT2 families primarily responsible [5]. The authentic reference standard is required to identify and quantify febuxostat AG formation in in vitro metabolism assays using human hepatocytes, liver microsomes, or recombinant UGT isoforms. These studies inform the metabolic pathway elucidation required for regulatory submissions and assess potential UGT-mediated drug-drug interactions.

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